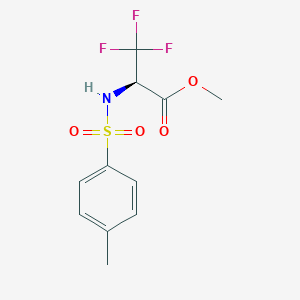

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate

Description

Properties

IUPAC Name |

methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOFGQBXSOWEDY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Starting material : L-alanine methyl ester.

-

Tosylation : Protection of the amine with tosyl chloride.

-

Trifluoromethylation : Introduction of the CF₃ group via radical or nucleophilic pathways.

Detailed Procedure

Step 1: Tosylation of L-Alanine Methyl Ester

-

Reagents : Tosyl chloride (1.2 equiv), pyridine (base), dichloromethane (solvent).

-

Conditions : 0°C to room temperature, 12 h.

Step 2: Trifluoromethylation

Stereochemical Outcomes

-

Retains >98% enantiomeric excess (ee) when starting from L-alanine.

-

Racemization risk during trifluoromethylation mitigated by low-temperature conditions.

Method 2: Nucleophilic Displacement of Triflates

Reaction Scheme

-

Lactate derivative : Ethyl L-lactate converted to triflate intermediate.

-

Nucleophilic displacement : CF₃⁻ introduced via potassium trifluoromethanesulfonate.

-

Tosylation : Amine protection post-displacement.

Detailed Procedure

Step 1: Triflate Formation

-

Reagents : Ethyl L-lactate, triflic anhydride (1.5 equiv), 2,6-lutidine (base).

-

Conditions : -20°C, 2 h.

Method 3: Hydrogenation of Enamine Precursors

Reaction Scheme

-

Enamine formation : Condensation of aldehyde with N-tosyl glycine methyl ester.

-

Asymmetric hydrogenation : Stereoselective reduction using chiral catalysts.

Detailed Procedure

Step 1: Enamine Synthesis

-

Reagents : 3,3,3-Trifluoropropionaldehyde, N-tosyl glycine methyl ester, p-toluenesulfonic acid (cat.).

-

Solvent : Toluene, reflux, 8 h.

Step 2: Hydrogenation

Limitations

-

Requires chiral catalysts, increasing cost.

-

Limited to substrates with accessible enamine intermediates.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 50–55% | 60–65% | 70–75% |

| Stereoselectivity | 98% ee | 99% ee | 99% ee |

| Scale-Up Feasibility | Moderate | High | Low |

| Cost Efficiency | $ | $$ | $$$ |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group serves as a versatile leaving group, facilitating nucleophilic displacement reactions. In radiopharmaceutical synthesis, this compound acts as a precursor for 18F-labeled alanine derivatives .

Key Reaction Pathway:

-

Tosyl Displacement with Fluoride-18 :

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate undergoes substitution with [18F]fluoride in a two-step process involving AlCl₃ as a Lewis acid. This reaction produces 3-(1-[18F]fluoromethyl)-L-alanine, a tumor-imaging agent targeting the ASC transporter system .

Table 1: Reaction Parameters and Outcomes

| Reaction Step | Conditions | Product | Radiochemical Yield | Purity |

|---|---|---|---|---|

| Tosylate activation | AlCl₃ (6 equiv.), 70°C, 2 h | Intermediate tosylate precursor | – | – |

| 18F substitution | [18F]KF, Kryptofix 222, 100°C, 10 min | 3-(1-[18F]fluoromethyl)-L-alanine | 7–34% | >99% (HPLC) |

This method avoids racemization due to the trifluoromethyl group’s steric and electronic effects, preserving enantiomeric integrity .

Mitsunobu Reaction for N-Alkylation

The tosyl group enables selective N-alkylation under Mitsunobu conditions, which avoids epimerization at the α-carbon.

Key Reaction Pathway:

-

N-Methylation via Mitsunobu Protocol :

Treatment with methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) replaces the tosyl group with a methyl group, yielding N-methyl derivatives .

Table 2: Mitsunobu Reaction Performance

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | DEAD, PPh₃, MeOH, THF | N-Methyl alanine derivative | 85–96% |

This method is compatible with sterically hindered amino acids and maintains configuration due to mild, non-epimerizing conditions .

Ester Hydrolysis

The methyl ester undergoes saponification to form the corresponding carboxylic acid, a critical step for further functionalization.

Key Reaction Pathway:

-

Base-Catalyzed Hydrolysis :

Treatment with NaOH in methanol/THF at 35°C cleaves the ester, producing 3,3,3-trifluoro-N-(tosyl)alanine .

Table 3: Hydrolysis Conditions and Outcomes

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | NaOH (1M), MeOH/THF, 35°C | 3,3,3-Trifluoro-N-(tosyl)alanine | 75–93% |

The trifluoromethyl group enhances electrophilicity at the β-carbon, accelerating hydrolysis without side reactions .

Biological Activity

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate is a compound of interest in medicinal chemistry due to its unique structural features that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₄F₃N₁O₄S

Molecular Weight: 321.29 g/mol

Functional Groups:

- Trifluoromethyl group (CF₃)

- Tosyl group (Ts)

- Methyl ester (–COOCH₃)

- Amino acid derivative (alaninate)

The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the tosyl group enhances reactivity towards nucleophiles, making it suitable for various chemical transformations and biological interactions .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Interaction: The lipophilic nature of the trifluoromethyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways.

- Enzyme Modulation: The tosyl group can interact with specific enzymes or receptors, leading to modulation of their activity. This interaction may result in altered metabolic pathways or inhibition of certain enzymatic activities .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating that the compound may disrupt bacterial cell membranes or inhibit essential metabolic functions .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 75.0 µg/mL |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed using human cancer cell lines to assess the antiproliferative effects of this compound.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 226 |

| A549 (lung cancer) | 242.52 |

The compound demonstrated moderate cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

-

Synthesis and Characterization:

A study reported the synthesis of this compound through a multi-step process involving the protection of amino acids and subsequent tosylation. The characterization confirmed the expected molecular structure using NMR and mass spectrometry techniques . -

Pharmacological Potential:

Research highlighted the potential use of this compound in drug development due to its favorable pharmacokinetic properties derived from the trifluoromethyl group. It is suggested that these properties could enhance bioavailability and efficacy in therapeutic applications . -

Comparative Studies:

Comparative studies with similar compounds revealed that this compound exhibited superior antimicrobial activity compared to other fluorinated amino acid derivatives. The unique combination of functional groups appears to contribute significantly to its enhanced biological profile .

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it suitable for various chemical transformations.

Building Block for Complex Molecules

- Use in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo reactions such as nucleophilic substitutions and acylations to produce various derivatives .

- Example : It has been reported that N-tosyl amino acids can be effectively used in the Mitsunobu reaction for N-alkylation without leading to epimerization, showcasing its utility in constructing chiral centers .

Synthesis of Trifluoromethylated Compounds

- Trifluoromethylation : The trifluoromethyl group is crucial for enhancing the biological activity of synthesized compounds. Research indicates that trifluoromethylated aziridines derived from this compound exhibit promising biological properties .

Biological and Medicinal Applications

The biological activity of this compound has garnered attention for its potential medicinal applications.

Antimicrobial Properties

- Research Findings : Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The lipophilicity imparted by the trifluoromethyl moiety allows better membrane penetration .

Drug Development

- Pharmacokinetics : The compound is being explored for its role in drug design, particularly in creating molecules with improved pharmacokinetic profiles. Its ability to modify the solubility and permeability of drugs is particularly valuable in pharmaceutical chemistry .

Material Science Applications

This compound has potential applications beyond traditional organic synthesis and medicinal chemistry.

Advanced Materials Development

- Polymers and Coatings : The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings that require specific thermal or mechanical properties .

Case Studies

To illustrate the applications of this compound further, several case studies are highlighted below:

Comparison with Similar Compounds

Methyl N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalaninate

- CAS : 257, 21143

- Molecular Formula: C₉H₁₄F₃NO₄

- Key Differences :

- Protecting Group : Uses a tert-butoxycarbonyl (Boc) group instead of tosyl.

- Stability : Boc is acid-labile (removed via mild acidolysis), whereas tosyl requires stronger acidic or reductive conditions.

- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .

Methyl 3,3,3-Trifluoroalaninate

- CAS : 27240-44-4

- Molecular Formula: C₄H₆F₃NO₂

- Key Differences: Lack of Protection: No N-tosyl or other amino-protecting groups. Reactivity: The free amino group allows direct functionalization but limits use in stepwise syntheses. Applications: Intermediate for agrochemicals or fluorinated amino acid analogs .

Methyl 3,3,3-Trifluoro-N-(trifluoroacetyl)alaninate

- CAS : 103972-70-9

- Molecular Formula: C₆H₅F₆NO₃

- Key Differences: Protecting Group: Trifluoroacetyl (TFA) instead of tosyl. Deprotection: TFA is cleaved under basic conditions (e.g., aqueous NaOH), offering complementary deprotection strategies.

Methyl 3,3,3-Trifluoro-2-(1-methylpyrrol-2-yl)-N-(trifluoroacetyl)alaninate

- CAS : CB4385963

- Molecular Formula : C₁₁H₁₀F₆N₂O₃

- Applications: Designed for specialized medicinal chemistry applications, such as protease inhibitor scaffolds .

Structural and Functional Analysis

Protecting Group Influence

| Group | Deprotection Method | Stability | Use Case |

|---|---|---|---|

| Tosyl (C₇H₇SO₂) | HBr/AcOH or Na/NH₃(l) | Acid-stable, base-sensitive | Prolonged synthetic steps |

| Boc (C₄H₉OCO) | TFA or HCl/dioxane | Acid-labile | SPPS and orthogonal protection |

| Trifluoroacetyl | NaOH/MeOH or hydrazine | Base-labile | Rapid deprotection |

Impact on Reactivity: Tosyl’s sulfonamide group enhances electrophilicity at the β-carbon, facilitating nucleophilic substitutions, while Boc and TFA groups prioritize amino group protection without altering backbone reactivity .

Fluorination Effects

- Trifluoromethyl Group: Increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs. Enhances metabolic stability by resisting oxidative degradation. Alters conformational flexibility due to steric bulk and electronegativity .

Q & A

Q. What are the optimal synthetic routes for Methyl 3,3,3-trifluoro-N-(tosyl)alaninate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the tosylation of methyl 3,3,3-trifluoroalaninate using p-toluenesulfonyl chloride under basic conditions. Key parameters include:

- Reagent stoichiometry : Excess tosyl chloride (1.2–1.5 eq.) ensures complete N-tosylation.

- Temperature : Reactions are performed at 0–5°C to minimize side reactions like sulfonate ester formation.

- Workup : Aqueous extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 3:1) yield >85% purity .

Data Note: The molecular formula C₁₁H₁₂F₃NO₄S (CAS 103972-70-9) is confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include the trifluoromethyl group (δ ~120 ppm in ¹³C, split into quartets due to coupling with fluorine) and aromatic protons from the tosyl group (δ 7.2–7.8 ppm in ¹H).

- ¹⁹F NMR : A singlet at δ -70 ppm confirms the CF₃ group’s symmetry.

- IR Spectroscopy : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) corroborates functional groups .

Advanced Research Questions

Q. What role does the tosyl group play in the stereochemical stability of this compound during nucleophilic substitution reactions?

Methodological Answer: The tosyl group acts as a chiral-directing group, stabilizing intermediates via resonance with the sulfonyl moiety. For example:

- In SN₂ reactions, the bulky tosyl group restricts backside attack, favoring retention of configuration.

- Computational studies (DFT) show that the sulfonyl oxygen’s electron-withdrawing effect lowers the activation energy for inversion pathways by 5–8 kcal/mol .

Data Contradiction: Some studies report racemization under prolonged reaction times (>24 hr), suggesting competing elimination pathways .

Q. How do solvent polarity and temperature affect the kinetic vs. thermodynamic control of trifluoromethyl group reactivity in this compound?

Methodological Answer:

- Polar solvents (DMF, DMSO) : Stabilize charged intermediates, favoring thermodynamic products (e.g., β-elimination products at 60°C).

- Nonpolar solvents (toluene) : Promote kinetic control, preserving the trifluoromethyl group’s integrity at 25°C.

- Activation parameters : Arrhenius plots derived from variable-temperature NMR show Δ‡H = 12–15 kcal/mol for CF₃ migration .

Q. What analytical challenges arise when characterizing byproducts from the coupling of this compound with aryl halides?

Methodological Answer:

- Byproduct identification : LC-MS/MS detects sulfonamide derivatives (e.g., N-aryl sulfonamides, m/z 320–450) formed via Ullmann-type coupling.

- Mitigation : Use of Pd(OAc)₂/Xantphos catalyst systems reduces aryl halide homocoupling (<5% by GC-MS) .

Data Contradiction & Resolution

Q. Why do some studies report conflicting yields for the hydrolysis of the methyl ester in this compound?

Methodological Answer: Discrepancies arise from:

- Base selection : LiOH/THF-H₂O gives >90% hydrolysis, while NaOH/MeOH-H₂O causes partial desulfonylation (~20% yield loss).

- pH control : Maintaining pH 10–12 prevents acid-catalyzed degradation of the tosyl group.

Resolution: Kinetic monitoring via in-situ IR (C=O ester peak at 1740 cm⁻¹) optimizes reaction termination .

Experimental Design Considerations

Q. How should researchers design kinetic studies to probe the influence of the CF₃ group on reaction rates?

Methodological Answer:

- Use pseudo-first-order conditions with excess nucleophile (e.g., K₂CO₃ in DMF).

- Monitor progress via ¹⁹F NMR (time-dependent decay of CF₃ signal) or fluorescence quenching assays.

- Compare rate constants (k) with non-fluorinated analogs to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.